Ochratoxin A-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

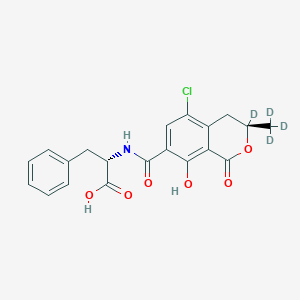

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18ClNO6 |

|---|---|

Molecular Weight |

407.8 g/mol |

IUPAC Name |

(2S)-2-[[(3R)-5-chloro-3-deuterio-8-hydroxy-1-oxo-3-(trideuteriomethyl)-4H-isochromene-7-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i1D3,10D |

InChI Key |

RWQKHEORZBHNRI-ULNJQCCOSA-N |

Isomeric SMILES |

[2H][C@]1(CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Ochratoxin A-D4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Ochratoxin A (Ochratoxin A-D4 or d5-OTA), a critical internal standard for accurate quantification of Ochratoxin A (OTA) in various matrices. OTA is a mycotoxin with significant health implications, making precise analytical methods essential for food safety and toxicological research. This document details the synthetic route, purification methods, and characterization data for OTA-D4, along with its application in stable isotope dilution assays and its relevance in studying OTA-induced cellular signaling pathways.

Synthesis of this compound

The synthesis of this compound (specifically d5-OTA, where five hydrogen atoms on the phenylalanine ring are replaced with deuterium) is achieved through a semi-synthetic approach starting from Ochratoxin α (OTα) and deuterated L-phenylalanine (L-d5-phenylalanine). The key transformation is an amide coupling reaction.

Synthetic Scheme

The overall synthetic strategy involves the coupling of the carboxylic acid of Ochratoxin α with the amine group of L-d5-phenylalanine. This reaction is typically facilitated by peptide coupling agents to form the stable amide bond present in the final OTA-D4 molecule.

Experimental Protocol: Amide Coupling Reaction

This protocol outlines the condensation reaction between Ochratoxin α and L-d5-phenylalanine.

Materials:

-

Ochratoxin α (OTα)

-

L-phenylalanine-d5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of Ochratoxin α: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ochratoxin α (1 equivalent) in anhydrous DMF. Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to form the active ester of OTα.

-

Coupling Reaction: In a separate flask, dissolve L-d5-phenylalanine (1.1 equivalents) in anhydrous DMF. Slowly add this solution to the activated Ochratoxin α mixture. Let the reaction proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product is purified to obtain high-purity this compound suitable for use as an analytical standard.

Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%), is commonly employed.

-

Detection: UV detection at wavelengths around 213 nm and 331 nm is suitable for monitoring the elution of OTA-D4.

-

Fraction Collection: Fractions containing the pure OTA-D4 are collected, combined, and the solvent is removed under reduced pressure.

An alternative purification method that can be employed is liquid-liquid chromatography.

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of OTA-D4. The expected mass will be 5 Daltons higher than that of unlabeled Ochratoxin A.

| Parameter | Value |

| Molecular Formula | C₂₀H₁₃D₅ClNO₆ |

| Monoisotopic Mass | 408.1136 u |

| Mass Shift (vs. OTA) | +5 Da |

Table 1: High-Resolution Mass Spectrometry Data for this compound

Tandem mass spectrometry (MS/MS) is used to confirm the structure by analyzing the fragmentation pattern. The fragmentation of OTA-D4 is expected to be similar to that of unlabeled OTA, with the deuterium label retained on the phenylalanine-related fragments. A common fragment ion for OTA is m/z 239, corresponding to the isocoumarin moiety, which should remain unchanged in OTA-D4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

-

¹H NMR: The most significant difference in the ¹H NMR spectrum of OTA-D4 compared to OTA will be the absence of signals corresponding to the aromatic protons of the phenylalanine ring.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms, with the chemical shifts of the deuterated phenyl ring carbons being slightly affected by the deuterium substitution.

| Technique | Expected Observations for this compound |

| ¹H NMR | Absence of aromatic proton signals from the phenylalanine moiety. Other proton signals corresponding to the isocoumarin and the rest of the phenylalanine backbone should be present. |

| ¹³C NMR | Presence of all 20 carbon signals. The signals for the deuterated phenyl carbons may appear as multiplets with lower intensity due to C-D coupling. |

Table 2: Summary of Expected NMR Spectroscopic Data for this compound

Application in Research: Stable Isotope Dilution Assay (SIDA)

This compound is primarily used as an internal standard in Stable Isotope Dilution Assays (SIDA) for the accurate quantification of Ochratoxin A in complex matrices such as food, feed, and biological fluids.[1] The principle of SIDA relies on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes during chromatography and experiences similar matrix effects during ionization in the mass spectrometer. This allows for highly accurate quantification by measuring the ratio of the native analyte to the labeled internal standard.

Figure 1: Experimental workflow for Ochratoxin A quantification using a Stable Isotope Dilution Assay (SIDA).

Relevance in Studying Cellular Signaling Pathways

Ochratoxin A is known to exert its toxicity by modulating various cellular signaling pathways. The use of stable isotope-labeled OTA in research can aid in precise quantification of cellular uptake and distribution, which is crucial for understanding its molecular mechanisms of action. Key signaling pathways affected by OTA include:

TGF-β/Smad Signaling Pathway

Ochratoxin A has been shown to induce fibrosis in organs like the liver and kidneys, a process often mediated by the Transforming Growth Factor-β (TGF-β) signaling pathway. OTA can upregulate the expression of TGF-β and its receptors, leading to the phosphorylation and activation of Smad proteins (Smad2/3), which then translocate to the nucleus to regulate the expression of pro-fibrotic genes.

Figure 2: Ochratoxin A-induced activation of the TGF-β/Smad signaling pathway leading to fibrosis.

MAPK/JNK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and ERK cascades, are critical in regulating cellular responses to stress, such as that induced by OTA. OTA exposure can lead to the activation of JNK and p38 MAPKs, which are involved in apoptosis and inflammatory responses, while also potentially dysregulating the ERK pathway, which is typically associated with cell survival and proliferation.

Figure 3: Modulation of MAPK/JNK/ERK signaling pathways by Ochratoxin A.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. Some studies suggest that OTA can interfere with mitochondrial function, leading to a decrease in ATP levels and subsequent activation of the AMPK signaling pathway. This can, in turn, affect various metabolic processes, including glucose uptake and protein synthesis.

Figure 4: Activation of the AMPK signaling pathway in response to Ochratoxin A-induced energy stress.

Conclusion

The synthesis and characterization of this compound are crucial for advancing research in mycotoxin analysis and toxicology. This guide provides a foundational understanding of the synthetic methodology, purification, and detailed characterization of this important analytical standard. Furthermore, the application of OTA-D4 in SIDA enables accurate quantification, which is fundamental for regulatory compliance and for elucidating the complex cellular mechanisms underlying Ochratoxin A toxicity. The provided diagrams of key signaling pathways offer a visual framework for understanding the molecular targets of this mycotoxin, paving the way for further research into its pathological effects and potential therapeutic interventions.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Ochratoxin A-D4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Ochratoxin A-D4, a deuterated analog of the mycotoxin Ochratoxin A. Due to its use as an internal standard in analytical chemistry, its properties are intrinsically linked to those of its non-deuterated counterpart. This document presents a compilation of quantitative data, detailed experimental protocols for its application, and visualizations of key biological pathways affected by Ochratoxin A.

Core Chemical and Physical Properties

This compound is primarily utilized as an internal standard for the accurate quantification of Ochratoxin A in various matrices by mass spectrometry-based methods. Its physical and chemical properties are analogous to Ochratoxin A, with the key difference being a higher molecular weight due to the incorporation of four deuterium atoms. This isotopic labeling provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection without significantly altering its chemical behavior during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and Ochratoxin A for comparative purposes.

Table 1: General Chemical Properties

| Property | This compound | Ochratoxin A |

| Molecular Formula | C₂₀H₁₄D₄ClNO₆ | C₂₀H₁₈ClNO₆ |

| Molecular Weight | 407.84 g/mol [1] | 403.81 g/mol |

| CAS Number | 1448049-50-0[1] | 303-47-9 |

| Appearance | White to off-white crystalline solid | White crystalline powder[2] |

Table 2: Physicochemical Properties

| Property | This compound | Ochratoxin A |

| Melting Point | Not explicitly reported, expected to be similar to Ochratoxin A | 169 °C (from xylene)[3][4] |

| Boiling Point | 632.4 ± 55.0 °C at 760 mmHg (Predicted) | Not available |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | Not available |

| LogP | 4.31 (Predicted) | 4.74 |

| pKa | Not explicitly reported, expected to be similar to Ochratoxin A | 7.1 |

Table 3: Solubility Data for Ochratoxin A

| Solvent | Solubility |

| Water | Slightly soluble, < 1 mg/mL |

| Polar Organic Solvents (Ethanol, Methanol, Chloroform) | Soluble |

| Aqueous Sodium Bicarbonate | Soluble |

| Petroleum Ether, Saturated Hydrocarbons | Insoluble |

| Ethanol | ~50 mg/mL |

| DMSO | ~16 mg/mL |

| Dimethylformamide | ~14 mg/mL |

Note: The solubility of this compound is expected to be very similar to that of Ochratoxin A.

Table 4: Stability of Ochratoxin A

| Condition | Stability |

| Temperature | Stable under normal cooking conditions, but degradation increases at temperatures above 150°C. |

| pH | More stable in acidic and neutral conditions than in alkaline conditions during heating. |

| Light | Stable when stored in the dark. |

| Storage | Stock solutions in organic solvents are stable for extended periods when stored at -20°C. |

Experimental Protocols

This compound is instrumental in the accurate quantification of Ochratoxin A by isotope dilution mass spectrometry. The following is a representative protocol for the analysis of Ochratoxin A in a cereal matrix using LC-MS/MS with this compound as an internal standard.

Protocol: Determination of Ochratoxin A in Cereals by LC-MS/MS with Isotope Dilution

1. Sample Preparation and Extraction

-

Homogenization: Mill a representative portion of the cereal sample to a fine powder.

-

Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample. The amount should be chosen to be in the mid-range of the expected Ochratoxin A concentration.

-

Extraction: Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v) with a small percentage of formic acid (e.g., 0.1%) to enhance extraction efficiency.

-

Shaking: Cap the tube and shake vigorously for 30-60 minutes using a mechanical shaker.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

-

Dilution: Take a specific volume of the supernatant and dilute it with a suitable solvent (e.g., water/acetonitrile/formic acid) to reduce matrix effects before injection into the LC-MS/MS system.

2. Immunoaffinity Column (IAC) Cleanup (Optional but Recommended for Complex Matrices)

-

For matrices with high levels of interfering compounds, an IAC cleanup step can be employed before the dilution step.

-

Dilute the supernatant with phosphate-buffered saline (PBS).

-

Pass the diluted extract through an Ochratoxin A-specific immunoaffinity column. The OTA and OTA-D4 will bind to the antibodies.

-

Wash the column with water or PBS to remove unbound impurities.

-

Elute the toxins from the column using a small volume of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid or acetic acid, is typically employed.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Ochratoxin A and this compound are monitored.

-

Ochratoxin A transitions (example): m/z 404.1 → 239.1 (quantifier), m/z 404.1 → 358.1 (qualifier)

-

This compound transitions (example): m/z 408.1 → 243.1 (quantifier)

-

-

Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Ochratoxin A to the peak area of this compound against the concentration of Ochratoxin A standards. The concentration of Ochratoxin A in the sample is then determined from this curve.

-

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway affected by Ochratoxin A and a typical experimental workflow for its analysis.

Caption: Signaling pathways involved in Ochratoxin A-induced nephrotoxicity.

Caption: Experimental workflow for Ochratoxin A analysis using an internal standard.

References

- 1. Ochratoxin A-Induced Nephrotoxicity: Up-to-Date Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renal toxicity through AhR, PXR, and Nrf2 signaling pathway activation of ochratoxin A-induced oxidative stress in kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ochratoxin A induces glomerular injury through activating the ERK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the stability of Ochratoxin A-D4 in organic solvents

An In-depth Technical Guide to the Stability of Ochratoxin A-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Ochratoxin A (OTA) and its deuterated analog, this compound (OTA-d4), when stored in common organic solvents. As isotopically labeled internal standards are critical for accurate quantification in mass spectrometry-based assays, understanding the stability of OTA-d4 is paramount for reliable analytical results. While specific stability studies on OTA-d4 are not extensively published, its stability is presumed to be comparable to that of the native OTA, with the additional consideration of potential hydrogen-deuterium (H/D) exchange in protic solvents.

Physicochemical Properties and Solubility

Ochratoxin A is a mycotoxin characterized by high stability under various conditions.[1][2] It is soluble in polar organic solvents such as methanol, ethanol, acetonitrile, chloroform, and ketones, particularly under neutral and acidic conditions.[1][2][3] In alkaline environments, it dissolves in aqueous solutions like sodium bicarbonate. This solubility profile dictates the choice of solvents for stock and working solutions in analytical laboratories.

Factors Affecting Stability

The stability of OTA and OTA-d4 in solution is influenced by several key factors:

-

Solvent Composition: The choice of organic solvent is critical. While OTA is generally stable in pure solvents like acetonitrile and methanol, the addition of water can induce degradation in some mycotoxins. Acidification of aqueous-organic mixtures, for instance with formic acid, can enhance stability, potentially by minimizing adsorption to container surfaces.

-

Temperature: Lower temperatures significantly prolong the shelf-life of OTA solutions. Storage at refrigerated (approx. 5°C) or frozen (-18°C) conditions is a common practice to ensure long-term stability. Studies have shown OTA in methanol is stable for at least 50 days at 5°C, and multi-mycotoxin standards in various solvents are stable for over a year at -18°C.

-

Light Exposure: Exposure to light, particularly UV and fluorescent light, can contribute to the degradation of OTA. Therefore, storage in amber vials or wrapping containers in aluminum foil is a crucial protective measure.

-

pH: OTA is most stable in neutral to acidic conditions. Alkaline conditions can alter its properties and solubility.

-

Container Material: Adsorption of the analyte to the surface of glass vials can be a source of error. The use of silanized glass vials is recommended to minimize this effect and improve the stability of standard solutions.

-

Hydrogen-Deuterium (H/D) Exchange: A unique concern for deuterated standards like OTA-d4 is the potential for H/D exchange, particularly in protic solvents such as methanol, water, or solutions containing acids like formic acid. This exchange can compromise the isotopic purity of the standard and affect the accuracy of quantitative analyses. While 13C-labeled standards are not susceptible to this issue, the risk for deuterated compounds necessitates careful solvent selection and stability monitoring.

Quantitative Stability Data Summary

The following tables summarize quantitative data from studies on Ochratoxin A stability in various organic solvents and conditions. These findings are considered indicative of the stability of the core OTA-d4 molecule.

Table 1: Long-Term Stability of Ochratoxin A Stock Solutions

| Solvent | Concentration | Storage Temperature | Duration | Stability Outcome | Reference |

| RP-HPLC Solvents¹ | Not specified | -18 °C | 14 months | Considered stable | |

| Methanol | ~0.01–10 µg/mL | ~5 °C | At least 50 days | Concentration remained constant | |

| Acetonitrile | Not specified | -18 °C | 14 months | Considered stable |

¹Refers to common reverse-phase high-performance liquid chromatography solvents, including acetonitrile and methanol.

Table 2: Short-Term Stability of Ochratoxin A Working Solutions

| Solvent Mixture | Concentration | Storage Temperature | Duration | Stability Outcome | Reference |

| Water/Methanol (50/50 v/v) + 0.1% Formic Acid | Multi-mycotoxin mix | 23 °C (exposed to light) | At least 75 hours | Stable (CV ≤ 10%) in silanized glass | |

| Methanol | ~50 µg/mL | Up to 150°C (Microwave) | 20 minutes | No significant change in concentration |

Experimental Protocols for Stability Assessment

A robust assessment of OTA-d4 stability is crucial for ensuring data quality in quantitative assays. Below is a generalized protocol for such a study.

Objective

To determine the short-term and long-term stability of an this compound standard solution in a selected organic solvent under defined storage conditions (e.g., temperature, light exposure).

Materials

-

This compound certified reference material

-

High-purity organic solvent (e.g., HPLC-grade acetonitrile or methanol)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Amber glass autosampler vials, preferably silanized

-

HPLC-MS/MS system

-

Analytical balance

Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of OTA-d4 crystalline solid.

-

Dissolve the solid in the chosen organic solvent in a volumetric flask to create a concentrated stock solution (e.g., 100 µg/mL).

-

Store this stock solution in an amber glass vial at -20°C or -80°C.

-

-

Preparation of Working Solution:

-

Dilute the stock solution with the same solvent to a working concentration relevant to the analytical method (e.g., 1 µg/mL).

-

Aliquot the working solution into multiple amber autosampler vials to avoid repeated freeze-thaw cycles of a single vial.

-

-

Stability Time Points and Conditions:

-

Time Zero (T₀): Immediately after preparation, analyze several aliquots of the working solution to establish the initial concentration.

-

Storage Conditions: Store the vials under the conditions to be tested (e.g., room temperature/~22°C, refrigerated/4°C, frozen/-20°C). Protect one set of samples from light at each temperature.

-

Sampling Schedule: Analyze the solutions at predetermined intervals.

-

Short-term: 0, 4, 8, 24, 48, 72 hours.

-

Long-term: 0, 1 week, 2 weeks, 1 month, 3 months, 6 months, 1 year.

-

-

-

Analytical Method (HPLC-MS/MS):

-

Use a validated liquid chromatography-tandem mass spectrometry method for the quantification of OTA-d4.

-

Monitor the peak area or height of the analyte at each time point.

-

To ensure the validity of each analytical run, include freshly prepared calibration standards and quality control samples.

-

-

Data Analysis:

-

Calculate the mean concentration and coefficient of variation (CV) for the measurements at each time point.

-

Compare the mean concentration at each time point to the T₀ concentration.

-

The standard is typically considered stable if the mean concentration remains within a predefined range (e.g., ±10-15%) of the initial concentration.

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing the stability of OTA-d4 standard solutions.

Factors Influencing OTA-d4 Stability

Caption: Key factors that influence the stability of this compound in solution.

General Degradation Pathways of Ochratoxin A

Caption: Primary degradation pathways of the Ochratoxin A molecule.

Conclusion and Recommendations

This compound, like its non-deuterated analog, is a relatively stable molecule when handled and stored correctly. For maximum stability and to ensure the integrity of analytical standards, the following practices are recommended:

-

Solvent Selection: Use high-purity acetonitrile or methanol for stock solutions. If aqueous-organic mixtures are necessary, consider acidification and prepare them fresh.

-

Storage: Store stock solutions at -18°C or lower for long-term stability. Refrigerate working solutions and bring them to room temperature before use to avoid condensation.

-

Light Protection: Always use amber vials or other light-blocking containers to prevent photodegradation.

-

Container Choice: Employ silanized glass vials to minimize potential losses due to adsorption.

-

Verification: Periodically verify the concentration of stock solutions against a freshly prepared standard or a certified reference material from a different lot, especially if stored for an extended period. A concentration check revealing a difference of more than 3-5% may indicate degradation.

By adhering to these guidelines, researchers and scientists can minimize the risk of standard degradation, thereby ensuring the accuracy and reliability of their mycotoxin analyses.

References

The Role and Mechanism of Ochratoxin A-d4 as an Internal Standard in Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mycotoxins, such as Ochratoxin A (OTA), in complex matrices is a critical challenge in food safety, environmental monitoring, and toxicological research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1][2][3] However, the accuracy of LC-MS/MS quantification can be significantly compromised by matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix.[4][5] The use of a stable isotope-labeled internal standard, such as Ochratoxin A-d4 (OTA-d4), is the most effective strategy to mitigate these effects and ensure reliable results.

The fundamental principle behind using OTA-d4 is the stable isotope dilution assay (SIDA). OTA-d4 is chemically identical to the native Ochratoxin A, with the only difference being the replacement of four hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard. Because OTA-d4 has virtually identical physicochemical properties to OTA, it co-elutes during chromatography and experiences the same variations during sample preparation, extraction, and ionization in the MS source. By adding a known amount of OTA-d4 to the sample at the beginning of the analytical process, any losses during sample preparation or signal fluctuations due to matrix effects will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out these variations and leading to more accurate and precise measurements.

This technical guide provides a comprehensive overview of the mechanism of action of this compound as an internal standard, detailed experimental protocols, and performance data.

Quantitative Performance Data

The use of stable isotope-labeled internal standards like OTA-d4 significantly improves the accuracy and precision of Ochratoxin A quantification across various matrices. The data presented below, compiled from multiple studies, demonstrates the typical performance of methods employing this strategy.

| Matrix | Analyte Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) (ng/mL or µg/kg) | Reference(s) |

| Traditional Chinese Medicines | Not Specified | 86.3 - 114.2 | ≤ 13.1 | 0.03 - 0.19 ng/mL | |

| Ready-to-drink Coffee | 0.10 ng/mL | 97.3 | 1.9 (repeatability), 4.0 (intermediate precision) | 0.0065 ng/mL | |

| Corn, Wheat, Soybean, Almond, Oat Cereal, Peanut Butter, Red Chili, Black Pepper | Spiked at two levels | 80 - 120 | < 15 | Below regulatory limits | |

| Drainage Water | Not Specified | 95 - 108 | 3 - 14 | 0.5 - 2.1 ng/L | |

| River Water | Not Specified | 70 - 102 | 2 - 13 | 0.4 - 1.1 ng/L | |

| WWTP Effluent | Not Specified | 76 - 109 | 4 - 16 | 0.8 - 12.4 ng/L | |

| Wine | Not Specified | Not Reported | Not Reported | 0.005 µg/L | |

| Flour | Not Specified | Not Reported | Not Reported | 0.072 µg/kg |

Experimental Protocols

The following is a generalized yet detailed methodology for the determination of Ochratoxin A in a solid food matrix using this compound as an internal standard, based on common practices described in the literature.

1. Sample Preparation and Extraction

-

Homogenization: A representative sample of the matrix (e.g., 5 g of ground corn) is accurately weighed into a centrifuge tube.

-

Internal Standard Spiking: A known volume of this compound working solution is added to the sample. This step is crucial and should be done at the earliest stage to account for all subsequent variations.

-

Extraction: An appropriate extraction solvent is added. A common choice is a mixture of acetonitrile and water (e.g., 85:15 v/v) with a small percentage of an acid like formic acid to improve extraction efficiency.

-

Shaking/Vortexing: The sample is vigorously shaken or vortexed for a set period (e.g., 15-30 minutes) to ensure thorough extraction of the analytes from the matrix.

-

Centrifugation: The mixture is centrifuged at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid matrix from the liquid extract.

2. Sample Cleanup (Optional but Recommended)

For complex matrices, a cleanup step is often necessary to remove interfering compounds.

-

Immunoaffinity Column (IAC) Cleanup: The supernatant from the extraction step is diluted with a buffer (e.g., phosphate-buffered saline) and passed through an immunoaffinity column specific for Ochratoxin A. The column contains antibodies that bind to both OTA and OTA-d4.

-

Washing: The column is washed with water or a mild buffer to remove unbound matrix components.

-

Elution: The bound OTA and OTA-d4 are eluted from the column with a small volume of a strong organic solvent, such as methanol.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase starting conditions).

3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 analytical column is commonly used for the separation of Ochratoxin A.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both modified with a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Injection Volume: A small volume (e.g., 5 µL) of the reconstituted sample extract is injected into the LC system.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for the analysis of Ochratoxin A.

-

Detection Mode: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both Ochratoxin A and this compound, which provides high selectivity and sensitivity.

-

Data Acquisition: The instrument software records the chromatograms for the specific transitions of OTA and OTA-d4.

-

4. Quantification

-

Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of Ochratoxin A to the peak area of this compound against the concentration of Ochratoxin A for a series of calibration standards.

-

Calculation: The concentration of Ochratoxin A in the sample is determined by calculating the peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of this compound as an internal standard.

References

A Technical Guide to the Toxicokinetics of Ochratoxin A in Animal Studies

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific studies on the toxicokinetics of deuterated Ochratoxin A (d-OTA). Therefore, this technical guide focuses on the extensive body of research available for Ochratoxin A (OTA). The principles of toxicokinetics and the experimental methodologies described herein are largely applicable to isotopic analogues like d-OTA.

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, and it is a common contaminant in a variety of food and feed items.[1][2] Its toxic effects, which include nephrotoxicity, hepatotoxicity, immunotoxicity, and carcinogenicity, have been documented in numerous animal species.[1][3][4] Understanding the toxicokinetics of OTA—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its risk to animal and human health.

This guide provides a detailed overview of the toxicokinetics of OTA in various animal models, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Toxicokinetic Data

The toxicokinetics of OTA vary significantly across different animal species, which is attributed to differences in their physiological and metabolic processes. Key toxicokinetic parameters for OTA in several animal species are summarized in the tables below.

Table 1: Toxicokinetic Parameters of Ochratoxin A in Rodents

| Parameter | Species/Strain | Dose and Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |

| Peak Plasma Concentration (Cmax) | F344 Rats (male) | 0.5 mg/kg, oral | 4.6 µmol/L | 24-48 h | - | - | |

| F344 Rats (female) | 0.5 mg/kg, oral | 6.0 µmol/L | 24-48 h | - | - | ||

| Wistar Rats (male) | 15 mg/kg, oral | 35 µg/mL | - | - | - | ||

| SD Rats (male) | 0.2 mg/kg, oral | 1.9 ± 0.1 µg/mL | - | - | - | ||

| Time to Peak (Tmax) | F344 Rats | 0.5 mg/kg, oral | - | 24-48 h | - | - | |

| Elimination Half-life (t½) | F344 Rats | 0.5 mg/kg, oral | - | - | ~230 h | - | |

| Rat | 50 ng/g, intratracheal | - | - | 127 h | 98% | ||

| Mouse | 50 ng/g, oral | - | - | 39 h | 97% | ||

| Volume of Distribution (Vd) | Rat | 50 ng/g, intratracheal | - | - | - | 168 ml/kg | |

| Plasma Clearance | Rat | 50 ng/g, intratracheal | - | - | - | 0.92 ml/kg·h |

Table 2: Toxicokinetic Parameters of Ochratoxin A in Swine

| Parameter | Species | Dose and Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |

| Peak Plasma Concentration (Cmax) | Lactating Sows | 500 µg/kg, oral | 920.25 ± 88.46 µg/L | 9 h | - | - | |

| Time to Peak (Tmax) | Lactating Sows | 500 µg/kg, oral | - | 9 h | - | - | |

| Elimination Half-life (t½) | Lactating Sows | 500 µg/kg, oral | - | - | 78.47 ± 7.68 h | - | |

| Volume of Distribution (Vd) | Lactating Sows | 500 µg/kg, oral | - | - | - | 0.16 ± 0.003 L/kg | |

| Total Plasma Clearance (Cl) | Lactating Sows | 500 µg/kg, oral | - | - | - | 0.0014 ± 0.00 L·kg⁻¹·h⁻¹ | |

| Bioavailability | Pigs | - | - | - | - | ~66% |

Table 3: Toxicokinetic Parameters of Ochratoxin A in Poultry

| Parameter | Species | Dose and Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |

| Time to Peak (Tmax) | Laying Hens, Turkeys, Ducks | - | - | 0.31 - 1.88 h | - | - | |

| Broiler Chickens | - | - | 1.43 - 4.63 h | - | - | ||

| Elimination Half-life (t½) | - | - | - | - | 3.3 h | - | |

| Bioavailability | Chickens | - | - | - | - | ~40% |

Table 4: Toxicokinetic Parameters of Ochratoxin A in Other Species

| Parameter | Species | Dose and Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |

| Peak Plasma Concentration (Cmax) | Dezhou Male Donkeys | 2.5 mg/kg, oral | 10.34 µg/mL | 12 h | - | - | |

| Time to Peak (Tmax) | Dezhou Male Donkeys | 2.5 mg/kg, oral | - | 12 h | - | - | |

| Elimination Half-life (t½) | Dezhou Male Donkeys | 2.5 mg/kg, oral | - | - | 24.52 ± 2.48 h | - | |

| Monkey | 50 ng/g, IV | - | - | 840 h | - | ||

| Fish | 50 ng/g, oral | - | - | 0.68 h | 1.6% | ||

| Plasma Clearance | Monkey | 50 ng/g, IV | - | - | - | 0.17 ml/kg·h | |

| Quail | - | - | - | - | 72 ml/kg·h |

Experimental Protocols

The methodologies employed in OTA toxicokinetic studies are critical for the interpretation of the resulting data. Below are detailed descriptions of typical experimental protocols.

-

Species and Strain: A variety of animal models have been utilized, including rats (Wistar, Sprague-Dawley, F344), pigs, and poultry (broiler chickens, laying hens). The choice of species is often dictated by the specific research question, as metabolic and physiological differences can significantly impact OTA's kinetics.

-

Administration: OTA is typically administered orally via gavage, often dissolved in a vehicle like corn oil to ensure complete dosage. Intravenous and intratracheal administrations have also been used to study bioavailability and absorption from different routes of exposure.

-

Matrices: Biological samples are collected at various time points post-administration to characterize the ADME of OTA. These matrices commonly include blood (plasma or serum), urine, feces, and tissues (kidney, liver, muscle, fat).

-

Time Points: For a comprehensive toxicokinetic profile, samples are collected at multiple time points. For instance, in a study with lactating sows, plasma samples were collected at 0, 5, 15, and 30 minutes, and then at 1, 2, 3, 6, 9, 12, 24, 48, 72, 88, 96, and 120 hours post-administration.

-

Sample Processing: Blood is typically centrifuged to separate plasma or serum. Tissues may be homogenized to facilitate extraction. All samples are usually stored at -20°C or -80°C until analysis.

-

Quantification: The concentration of OTA and its metabolites in biological matrices is most commonly determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity for accurate quantification.

The following diagram illustrates a typical experimental workflow for an in vivo toxicokinetic study of OTA.

A generalized workflow for conducting an in vivo toxicokinetic study of Ochratoxin A.

Absorption, Distribution, Metabolism, and Excretion (ADME)

OTA is readily absorbed from the gastrointestinal tract in most monogastric animals, with the proximal jejunum being a primary site of absorption. Bioavailability varies among species, with reported values of approximately 66% in pigs and 40% in chickens.

Following absorption, OTA is extensively bound to plasma proteins, particularly albumin (up to 99% in pigs). This high degree of protein binding contributes to its long half-life in the body. OTA distributes to various tissues, with the highest concentrations typically found in the kidneys and liver, which are also the primary target organs for its toxicity. Lower levels are found in muscle and fat.

The biotransformation of OTA is not fully elucidated and can be controversial. The primary metabolite is Ochratoxin α (OTα), which is formed by the cleavage of the phenylalanine moiety by gut microbiota. Other metabolites, such as hydroxylated forms and glucuronide conjugates, have also been identified.

OTA is eliminated from the body through both urine and feces. The excretion process is generally slow, contributing to its accumulation in tissues. In poultry, elimination is faster compared to other monogastric animals. Enterohepatic recirculation may also play a role in the prolonged retention of OTA in the body.

Signaling Pathways in OTA Toxicity

While this guide focuses on toxicokinetics, it is important to note the key mechanisms of OTA's toxicity, as these are the ultimate consequences of its ADME profile. OTA has been shown to disrupt several cellular processes.

The diagram below illustrates some of the key signaling pathways implicated in OTA-induced toxicity.

Key cellular targets and downstream effects of Ochratoxin A toxicity.

OTA exerts its toxic effects through multiple mechanisms, including the inhibition of protein synthesis, induction of oxidative stress via mitochondrial dysfunction, disruption of calcium homeostasis, and direct DNA damage. These cellular insults can lead to apoptosis, inflammation, and, in the long term, carcinogenesis.

Conclusion

The toxicokinetics of Ochratoxin A have been extensively studied in a range of animal species, revealing significant inter-species variability. This guide provides a comprehensive summary of the available quantitative data, experimental methodologies, and the ADME profile of OTA. A thorough understanding of these toxicokinetic principles is essential for accurate risk assessment and the development of strategies to mitigate the adverse health effects of this prevalent mycotoxin. Future research focusing on the toxicokinetics of deuterated OTA could provide more refined data for use in advanced analytical and metabolic studies.

References

- 1. Toxicokinetics and toxicodynamics of ochratoxin A, an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ochratoxin A kinetics: a review of analytical methods and studies in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic degradation of ochratoxin A in the gastrointestinal tract of piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ochratoxin A: its impact on poultry gut health and microbiota, an overview - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Isotopic Purity of Ochratoxin A-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of deuterated Ochratoxin A (OTA), specifically Ochratoxin A-D4. The accurate determination of isotopic purity is critical for its use as an internal standard in stable isotope dilution assays (SIDA), which are widely employed for the precise quantification of Ochratoxin A in various matrices.[1][2][3] This document outlines the experimental protocols, data presentation, and logical workflows necessary for this preliminary investigation.

The Critical Role of Isotopic Purity in Quantitative Analysis

Ochratoxin A is a mycotoxin with significant health implications, including nephrotoxic, carcinogenic, and teratogenic effects.[4][5] Its presence in food and feed is strictly regulated, necessitating highly accurate analytical methods for its detection and quantification. Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold-standard technique for this purpose. This method relies on the use of an isotopically labeled internal standard, such as this compound, which is chemically identical to the analyte but has a different mass.

The accuracy of SIDA is directly dependent on the isotopic purity of the internal standard. The presence of unlabeled Ochratoxin A or other isotopic variants in the standard can lead to an overestimation of the analyte concentration. Therefore, a thorough investigation of the isotopic purity of the labeled standard is a prerequisite for its use in quantitative assays.

Quantitative Data on Isotopic Purity

| Isotopic Variant | Stated Isotopic Purity | Analytical Method | Reference |

| U-[¹³C₂₀]-Ochratoxin A | 98% | Not Specified | |

| [²H₅]-Ochratoxin A | >96% (inferred from synthesis) | LC-MS/MS |

Experimental Protocols for Isotopic Purity Assessment

The determination of the isotopic purity of this compound is primarily achieved through high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The following protocol outlines a general procedure for this assessment.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of the this compound standard in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a working solution with a concentration suitable for direct infusion or LC-MS analysis (e.g., 100 ng/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The use of LC-MS/MS allows for the separation of the labeled standard from any potential impurities before mass analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of Ochratoxin A.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of an acidifier like formic acid, is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is standard.

-

Injection Volume: 5-10 µL of the working solution.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Ochratoxin A analysis.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for both unlabeled Ochratoxin A and this compound.

-

Unlabeled Ochratoxin A (C₂₀H₁₈ClNO₆, Molar Mass: 403.8 g/mol ):

-

Precursor Ion (Q1): m/z 404.1

-

Product Ions (Q3): Monitor characteristic fragment ions.

-

-

This compound (assuming deuteration on the phenylalanine moiety):

-

Precursor Ion (Q1): m/z 408.1

-

Product Ions (Q3): Monitor the corresponding fragment ions.

-

-

-

Data Acquisition: Acquire data in full scan mode to identify any other isotopic species and in MRM mode for sensitive quantification of the main isotopologue and the unlabeled species.

-

Data Analysis and Purity Calculation

-

Peak Integration: Integrate the chromatographic peaks corresponding to unlabeled Ochratoxin A and this compound in the respective MRM channels.

-

Isotopic Purity Calculation: The isotopic purity can be calculated using the following formula:

Isotopic Purity (%) = [Area(this compound) / (Area(this compound) + Area(Unlabeled Ochratoxin A))] * 100

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes involved in the preliminary investigation of this compound isotopic purity.

Caption: Experimental workflow for the determination of this compound isotopic purity.

Caption: Logical flow for data analysis in isotopic purity assessment.

Conclusion

The preliminary investigation of this compound isotopic purity is a fundamental step in ensuring the accuracy and reliability of quantitative mycotoxin analysis. The methodologies outlined in this guide, based on LC-MS/MS, provide a robust framework for this assessment. By carefully performing these experiments and data analysis, researchers, scientists, and drug development professionals can confidently utilize isotopically labeled standards in their analytical workflows, ultimately contributing to improved food safety and public health.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of ochratoxin A in foods by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ochratoxin A | C20H18ClNO6 | CID 442530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparison of Flow Injection-MS/MS and LC-MS/MS for the Determination of Ochratoxin A [mdpi.com]

Decoding the Certificate of Analysis: A Guide to Ochratoxin A-D4

A Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like Ochratoxin A-D4 (OTA-D4) is a critical document that guarantees its identity, purity, concentration, and isotopic enrichment. For researchers in toxicology, food safety, and drug development, understanding this document is paramount for ensuring the accuracy and reliability of quantitative analyses, particularly those employing isotope dilution mass spectrometry.

This guide provides an in-depth explanation of a typical CoA for this compound, detailing the analytical methods used for certification and the significance of each data point.

Certificate of Analysis Summary

Below is a representative Certificate of Analysis for a batch of this compound.

Certificate of Analysis

| Product Information | |

| Product Name: | This compound |

| Catalogue Number: | OTA-D4-001 |

| Lot/Batch Number: | 2025-03A |

| Chemical Formula: | C₂₀H₁₄D₄ClNO₆ |

| Molecular Weight: | 407.84 g/mol |

| CAS Number: | Not available (for D4 variant) |

| Storage Condition: | -20°C in the dark |

| Expiry Date: | March 2027 |

| Supplied As: | Solution |

| Solvent: | Acetonitrile |

Quantitative Data Summary

The core of the CoA lies in its quantitative data, which certifies the product's fitness for use as an internal standard.

| Parameter | Method | Specification | Result |

| Concentration | LC-MS/MS | 10.00 µg/mL ± 0.5 µg/mL | 10.12 µg/mL |

| Uncertainty | - | - | ± 0.21 µg/mL |

| Chemical Purity | HPLC-UV (254 nm) | ≥98.0% | 99.2% |

| Isotopic Enrichment | HRMS | ≥99 atom % D | 99.6 atom % D |

| Isotopic Purity (d4) | HRMS | Report | 98.5% |

| Residual Solvent | GC-FID | ≤0.5% | <0.1% (Acetonitrile) |

| Water Content | Karl Fischer Titration | ≤0.1% | 0.05% |

Experimental Protocols

Detailed methodologies are crucial for assessing the validity of the certification results.

Concentration Determination by LC-MS/MS

The concentration is determined using a stable isotope dilution assay (SIDA), which is a highly accurate quantification method.[1]

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS).[2]

-

Method: A stock solution of this compound is prepared gravimetrically. A certified reference material (CRM) of unlabeled Ochratoxin A with a precisely known concentration is used to create a calibration curve. The this compound solution is then quantified against this curve. The analyte-to-internal standard response ratio is used for quantification, which corrects for variations in sample preparation, injection volume, and matrix effects.[1][3]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both unlabeled OTA and OTA-D4 to ensure specificity and sensitivity.

-

Chemical Purity by HPLC-UV

Chemical purity is assessed to identify and quantify any non-isotopic impurities.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Method: The sample is injected into the HPLC system, and the chromatogram is recorded at a wavelength where Ochratoxin A has significant absorbance (e.g., 254 nm or 333 nm). Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often acidified with acetic or formic acid.

-

Detection: UV at 254 nm.

-

Isotopic Enrichment and Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the identity and determine the isotopic composition of the labeled standard.[4]

-

Instrumentation: An LC system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Method: The sample is introduced into the mass spectrometer, and a high-resolution mass spectrum is acquired.

-

Isotopic Enrichment: This value represents the percentage of deuterium atoms at the labeled positions. It is calculated by comparing the measured isotopic distribution with the theoretical distribution for a molecule with the specified level of enrichment.

-

Isotopic Purity: This refers to the proportion of molecules that contain the desired number of deuterium atoms (in this case, four). The relative intensities of the ion signals for d0, d1, d2, d3, d4, etc., are measured. The isotopic purity is the percentage of the d4 species relative to the sum of all deuterated species.

-

Visualizing Key Concepts

Diagrams provide a clear visual representation of the chemical structure and the quality control workflow.

The diagram above illustrates the structure of Ochratoxin A, with the four deuterium atoms typically placed on the L-phenylalanine moiety, as this is a common synthetic route for deuterated analogs.

References

Navigating the Stability of Ochratoxin A-D4 Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects surrounding the long-term storage and stability of Ochratoxin A-D4 (OTA-D4) solutions, a deuterated internal standard essential for the accurate quantification of Ochratoxin A. Ensuring the integrity of these standard solutions is paramount for reliable analytical results in research and drug development. While specific long-term stability data for OTA-D4 is not extensively published, this document synthesizes the best available scientific literature on mycotoxin standards, supplier recommendations, and international guidelines to provide a robust framework for handling and storage.

Core Principles of this compound Stability

This compound, as a reference material, is expected to maintain its certified concentration and isotopic purity over its intended shelf life when stored under recommended conditions. The stability of OTA-D4 solutions is primarily influenced by three key factors:

-

Storage Temperature: Temperature is a critical factor affecting the chemical stability of OTA-D4. Lower temperatures are generally recommended to minimize degradation.

-

Solvent Choice: The solvent in which OTA-D4 is dissolved can impact its stability. Acetonitrile is the most commonly used and recommended solvent for mycotoxin standards.

-

Light Exposure: Like many complex organic molecules, Ochratoxin A and its deuterated analogue can be susceptible to photodegradation.

Recommended Storage Conditions and Handling

Based on information from leading suppliers of analytical standards and general guidelines for mycotoxin reference materials, the following storage and handling procedures are recommended to ensure the long-term stability of this compound solutions:

Table 1: Recommended Storage and Handling of this compound Solutions

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | Minimizes chemical degradation and potential solvent evaporation. |

| Solvent | Acetonitrile (HPLC or LC-MS grade) | Provides good solubility and is a common mobile phase component in chromatographic analysis. |

| Container | Amber glass vials with PTFE-lined caps | Protects from light exposure and prevents solvent evaporation and contamination. |

| Handling | Allow the solution to equilibrate to room temperature before opening to prevent condensation. Minimize the time the vial is open. | Prevents changes in concentration due to solvent evaporation or water absorption. |

| Usage | Use calibrated pipettes for withdrawing aliquots. Avoid returning unused solution to the stock vial. | Maintains the integrity and concentration of the stock solution. |

Long-Term Stability Data

While specific, publicly available long-term stability studies on this compound are limited, a study by Kiseleva et al. (2020) on the stability of various mycotoxin standard solutions, including the non-deuterated Ochratoxin A, provides valuable insights. The study monitored the stability of individual mycotoxin stock solutions in acetonitrile at -18°C over 14 months. The stability was assessed by measuring the variation in UV absorbance.

Table 2: Long-Term Stability of Ochratoxin A in Acetonitrile at -18°C (Data adapted from Kiseleva et al., 2020)

| Time (Months) | Absorbance Variation (%) | Stability Assessment |

| 0 | 0 | Stable |

| 3 | < 1 | Stable |

| 6 | < 2 | Stable |

| 9 | < 2 | Stable |

| 12 | < 3 | Stable |

| 14 | < 3 | Stable |

Note: This data is for non-deuterated Ochratoxin A and should be considered as an indicator of the expected stability of this compound under similar conditions. The low percentage of absorbance variation over 14 months suggests good stability of the molecule in acetonitrile at low temperatures.

Supplier information for this compound solutions often states a shelf-life of ≥ 2 years when stored unopened at -20°C. However, quantitative data from these internal stability studies are not typically published.

Experimental Protocol for Stability Assessment

A robust stability testing protocol is crucial for verifying the shelf-life of this compound solutions. The following methodology is based on the principles outlined in ISO Guide 35 for the stability assessment of reference materials and the protocol used by Kiseleva et al. (2020).

Objective

To evaluate the long-term stability of an this compound solution in acetonitrile when stored at -20°C.

Materials and Methods

-

Test Item: this compound solution in acetonitrile (e.g., 10 µg/mL).

-

Storage Conditions: -20°C in the dark.

-

Testing Intervals: 0, 3, 6, 9, 12, 18, and 24 months.

-

Analytical Method: A validated stability-indicating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is crucial to not only quantify the concentration of OTA-D4 but also to monitor its isotopic purity and detect any potential degradation products.

-

Procedure:

-

At each time point, retrieve a vial of the OTA-D4 solution from the -20°C storage.

-

Allow the vial to equilibrate to room temperature.

-

Prepare a series of dilutions from the stock solution.

-

Analyze the dilutions using the validated LC-MS/MS method.

-

The concentration of OTA-D4 is determined by comparing the response to a freshly prepared calibration curve using a certified reference material.

-

The isotopic purity is assessed by monitoring the mass-to-charge ratios of OTA-D4 and any potential non-deuterated Ochratoxin A.

-

Acceptance Criteria

The this compound solution is considered stable if the mean concentration at each time point is within ± 5% of the initial concentration, and there is no significant change in isotopic purity or evidence of degradation products.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

Caption: Workflow for the long-term stability testing of this compound solutions.

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of this compound solutions.

Conclusion

The long-term stability of this compound solutions is crucial for the accuracy of analytical measurements. While specific public data is scarce, the available information strongly suggests that storage at -20°C in acetonitrile and protected from light ensures stability for at least two years. For critical applications, it is recommended that laboratories establish their own stability data through a well-designed study using a stability-indicating method such as LC-MS/MS. Adherence to proper storage and handling protocols is essential to maintain the integrity of these vital reference materials.

Navigating the Stability of Ochratoxin A-d5: A Technical Guide to Isotope Exchange Potential Under Acidic Conditions

For Immediate Release

TULLN, AUSTRIA – November 28, 2025 – In the precise world of analytical chemistry and drug development, the stability of internal standards is paramount for accurate quantification. This technical guide addresses the potential for isotope exchange in deuterated Ochratoxin A (OTA-d5), a common internal standard for the detection of the mycotoxin Ochratoxin A, particularly under the acidic conditions frequently employed in sample preparation and analysis. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing clarity on the stability of OTA-d5 and best practices for its use.

Ochratoxin A (OTA) is a nephrotoxic and carcinogenic mycotoxin produced by several species of Aspergillus and Penicillium fungi, contaminating a wide range of food commodities. Accurate detection and quantification of OTA are crucial for food safety and human health. The stable isotope dilution assay (SIDA) using deuterated internal standards like OTA-d5 is a preferred method for its high accuracy and precision, which corrects for matrix effects and variations in sample preparation.

A critical consideration in the use of deuterated standards is the potential for hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on the labeled compound are replaced by protons from the surrounding solvent. This phenomenon can compromise the integrity of the internal standard, leading to inaccurate analytical results. This guide examines the factors influencing this exchange and the specific case of OTA-d5.

Understanding the Stability of Ochratoxin A-d5

Commercially available Ochratoxin A-d5 is synthesized with five deuterium atoms located on the phenyl ring of the L-phenylalanine moiety.[1][2][3] This specific placement of the deuterium atoms is pivotal to the stability of the molecule. The carbon-deuterium (C-D) bonds on an aromatic ring are robust and not readily susceptible to exchange under the typical acidic conditions used in analytical laboratories.

The potential for H/D exchange is significantly higher for deuterium atoms attached to heteroatoms (e.g., oxygen in hydroxyl or carboxyl groups) or on carbon atoms adjacent to a carbonyl group, due to keto-enol tautomerism. As the deuteration in OTA-d5 is on the stable phenyl ring, the risk of back-exchange is minimal under standard analytical protocols.

Factors Influencing Isotope Exchange

While OTA-d5 is generally stable, it is essential to understand the factors that can influence H/D exchange in deuterated compounds:

-

pH: The rate of H/D exchange is highly dependent on the pH of the solution. The minimum rate of exchange for many compounds is observed in a slightly acidic environment, typically between pH 2.5 and 3.0.

-

Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotope exchange. Therefore, conducting sample preparation and analysis at controlled, and where necessary, reduced temperatures is advisable.

-

Solvent Composition: The presence of protic solvents, such as water and methanol, is necessary for H/D exchange to occur. The concentration of these solvents can influence the exchange rate.

Quantitative Data Summary

While specific kinetic studies on the back-exchange of OTA-d5 under a range of acidic conditions are not extensively published, the consensus from the literature on the stability of deuterium on aromatic rings provides strong evidence for its stability. The use of OTA-d5 as a reliable internal standard in numerous validated analytical methods further attests to its isotopic stability under routine acidic extraction and chromatographic conditions.

For general guidance, the stability of Ochratoxin A itself under various conditions has been studied and is summarized in the table below. It is important to note that the degradation of the molecule is distinct from isotope exchange.

| Condition | Temperature | Time | Effect on Ochratoxin A |

| Acidic (pH 4) | 100°C | 60 min | No significant reduction[4] |

| Neutral (pH 7) | 100°C | 60 min | No significant reduction |

| Alkaline (pH 10) | 100°C | 60 min | ~50% reduction |

| High Temperature (All pH) | 200°C | > 15 min | >90% reduction (except at pH 4) |

Experimental Protocols

To ensure the integrity of OTA-d5 as an internal standard, laboratories can perform validation experiments to assess its stability under their specific analytical conditions.

Protocol for Assessing OTA-d5 Stability

Objective: To determine if significant D/H back-exchange occurs in OTA-d5 under the laboratory's routine acidic sample processing conditions.

Materials:

-

Ochratoxin A-d5 standard solution

-

Non-deuterated Ochratoxin A standard solution

-

The acidic solvent system used for sample extraction (e.g., acetonitrile/water/acetic acid)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of OTA-d5 in the acidic solvent system at a concentration relevant to the analytical method.

-

Time-Point Analysis:

-

Immediately analyze an aliquot of the working solution (T=0) by LC-MS/MS.

-

Incubate the remaining working solution under the typical sample processing conditions (e.g., room temperature, specific duration of extraction).

-

Analyze aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

-

-

LC-MS/MS Analysis:

-

Monitor the mass transitions for OTA-d5 and its potential back-exchanged products (d4, d3, d2, d1, d0).

-

The primary mass transition for OTA-d5 should be monitored, along with the theoretical transitions for the less-deuterated forms.

-

-

Data Analysis:

-

Compare the peak areas of the OTA-d5 and any detected back-exchanged products across the different time points.

-

A significant increase in the signal for the less-deuterated forms over time would indicate back-exchange.

-

Visualizations

Logical Workflow for Assessing Isotope Exchange Risk

Caption: A decision-making workflow for assessing the risk of isotope exchange in OTA-d5.

Signaling Pathway of OTA-d5 Synthesis

Caption: Simplified representation of the synthesis of Ochratoxin A-d5.

Conclusion

The commercially available Ochratoxin A-d5, with its deuterium atoms strategically placed on the stable phenyl ring of the phenylalanine moiety, presents a low risk of isotope back-exchange under standard acidic conditions used in analytical testing. While being mindful of the general factors that can influence H/D exchange is good laboratory practice, the inherent stability of the C-D bonds in the aromatic system of OTA-d5 makes it a robust and reliable internal standard for the accurate quantification of Ochratoxin A. For methods employing extreme conditions, a validation study to confirm the stability of the internal standard is recommended.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Ochratoxin A using Ochratoxin A-D4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1][2] It is a common contaminant in a variety of food commodities, including cereals, coffee beans, dried fruits, and wine.[3] OTA is a potent nephrotoxin and has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] Due to its toxicity and prevalence, many countries have established maximum permissible levels for OTA in foodstuffs, necessitating sensitive and reliable analytical methods for its detection and quantification.[2]

This application note provides a detailed protocol for the quantitative analysis of Ochratoxin A in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ochratoxin A-D4 (OTA-D4) as a stable isotope-labeled internal standard. The use of an internal standard like OTA-D4 is crucial for accurate quantification as it compensates for variations in sample preparation and potential matrix effects during ionization.

Experimental Protocols

Materials and Reagents

-

Ochratoxin A (OTA) standard

-

This compound (OTA-D4) internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Food Matrix (e.g., Cereals)

-

Homogenization: Homogenize a representative portion of the sample to a fine powder.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of an extraction solvent, commonly a mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Spike the sample with the OTA-D4 internal standard at an appropriate concentration.

-

Vortex or shake vigorously for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Cleanup (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 5 mL of methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

-

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 1 mM ammonium formate |

| Mobile Phase B | Methanol:Water (95:5, v/v) with 0.1% formic acid and 1 mM ammonium formate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ochratoxin A (OTA): Precursor ion m/z 404.1 -> Product ions m/z 239.1, 358.1This compound (OTA-D4): Precursor ion m/z 408.1 -> Product ions m/z 243.1, 362.1(Note: Specific transitions should be optimized for the instrument in use. The provided transitions are common examples.) |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

Data Presentation

The following tables summarize typical quantitative data obtained from the LC-MS/MS analysis of Ochratoxin A.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| Ochratoxin A | 0.25 - 250 | > 0.99 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.27 µg/kg |

| Limit of Quantification (LOQ) | 1.0 µg/kg |

| Recovery | 82 - 109% |

| Precision (RSDr) | ≤ 20% |

Visualizations

Experimental Workflow

References

Application Note: Validated Method for the Determination of Ochratoxin A in Cereals using Isotope Dilution LC-MS/MS with Ochratoxin A-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1][2][3][4] It is a common contaminant of various food commodities, particularly cereals and cereal-based products.[1] Due to its potential nephrotoxic, immunotoxic, teratogenic, and carcinogenic effects, the presence of OTA in food is a significant public health concern. Regulatory bodies worldwide, including the European Commission, have established maximum levels for OTA in various foodstuffs to protect consumers. For cereals intended for direct human consumption, these limits are often in the low µg/kg range.

This application note describes a robust and validated method for the quantitative determination of Ochratoxin A in cereal matrices. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for mycotoxin analysis. To ensure accuracy and compensate for matrix effects and potential losses during sample preparation, a stable isotope-labeled internal standard, Ochratoxin A-D4 (OTA-D4), is employed. The described protocol provides a reliable workflow from sample extraction and purification to final analysis, meeting the stringent requirements for food safety testing.

Materials and Methods

Reagents and Materials

-

Ochratoxin A (OTA) certified reference standard

-

This compound (OTA-D4) certified internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Immunoaffinity columns (IAC) specific for Ochratoxin A

-

Phosphate-buffered saline (PBS)

-

Syringe filters (0.22 µm, PTFE)

-

Cereal samples (e.g., wheat, corn, oats, rice)

Equipment

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Homogenizer/blender

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Analytical balance

Experimental Protocols

Standard Solution Preparation

Stock Solutions (100 µg/mL): Prepare individual stock solutions of OTA and OTA-D4 in methanol. Store at -20°C.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the OTA stock solution with methanol/water (50:50, v/v) to achieve a calibration curve range (e.g., 0.1 to 20 ng/mL).

Internal Standard Spiking Solution (100 ng/mL): Dilute the OTA-D4 stock solution with methanol to obtain a concentration of 100 ng/mL.

Sample Preparation

-

Homogenization: Grind a representative portion of the cereal sample to a fine powder (e.g., <1 mm particle size) to ensure homogeneity.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-